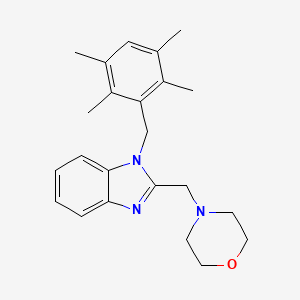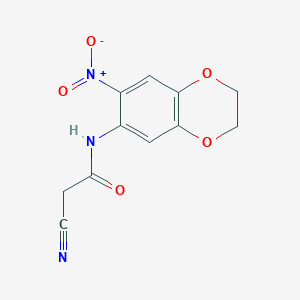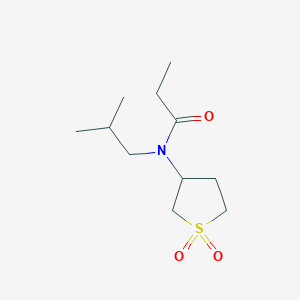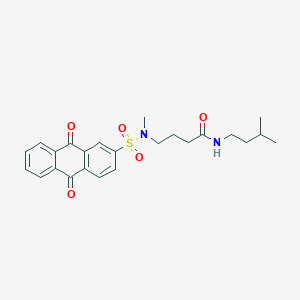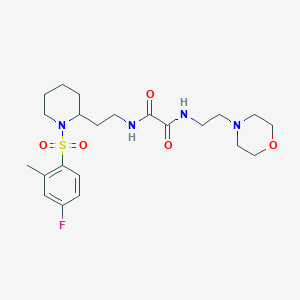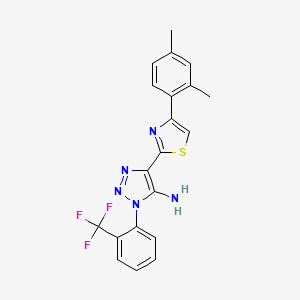
4-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine” is a complex organic molecule that contains several functional groups, including a thiazole ring and a triazole ring . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .
Molecular Structure Analysis
The thiazole ring in the molecule is a five-membered heterocyclic compound, which contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . It has been reported that the MEP surface plays a significant role in drug–target protein interaction .Scientific Research Applications
Synthesis and Structural Characterization
The compound and its derivatives have been involved in the synthesis of various organic compounds. For instance, similar structures have been synthesized and characterized for their crystal structures, highlighting their potential in structural chemistry and material science. These compounds typically exhibit planar molecular structures with certain groups oriented perpendicular to the plane of the molecule, indicating their potential in diverse applications (Kariuki et al., 2021).
Antioxidant and Urease Inhibition Activities
Derivatives of the compound have been studied for their antioxidant and urease inhibition activities. Research indicates that some derivatives exhibit significant antioxidant activity, surpassing even standard drugs in certain cases. Additionally, certain derivatives demonstrate potent urease inhibitory activities, which can be crucial in medical and agricultural applications (Khan et al., 2010).
Antimicrobial Activity
Several studies have reported on the antimicrobial activity of these compounds. They have been tested against various plant fungi and bacteria, showing promising results. Some derivatives have been found to exhibit excellent antibacterial activity, suggesting their potential use in agricultural and pharmaceutical industries (Liao et al., 2017).
Antifungal and Plant-Growth-Regulatory Activities
Derivatives containing the triazole moiety have been synthesized and evaluated for their antifungal and plant-growth-regulatory activities. These studies indicate the potential of these compounds in agricultural science, especially in controlling fungal infections and regulating plant growth (Liu et al., 2011).
Antitumor Activity
Some derivatives have been synthesized and tested for their antitumor activities. These compounds have shown promising results against various cancer cell lines, indicating their potential as antitumor agents in medical research (叶姣 et al., 2015).
Corrosion Inhibition
Thiazoles, including derivatives of the compound , have been studied for their corrosion inhibition capabilities. These studies show that such compounds can serve as effective corrosion inhibitors, which is vital in industrial applications to protect metals like copper from corrosion (Farahati et al., 2019).
properties
IUPAC Name |
5-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]triazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N5S/c1-11-7-8-13(12(2)9-11)15-10-29-19(25-15)17-18(24)28(27-26-17)16-6-4-3-5-14(16)20(21,22)23/h3-10H,24H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTGQZQMXNKEFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC=C4C(F)(F)F)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

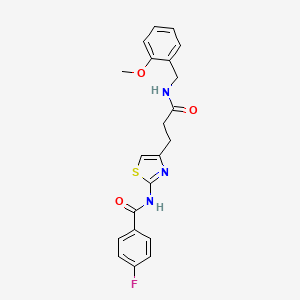

![2-(benzylthio)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2370746.png)

![2-[(2-Hydroxyethyl)amino]propanenitrile](/img/structure/B2370748.png)
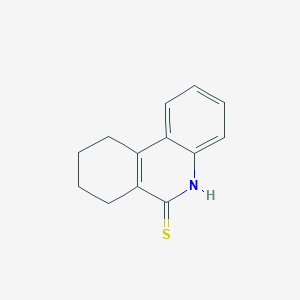
![2-(4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzo[b][1,4]diazepin-1-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2370751.png)
